2-(3-Carboxyphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(3-Carboxyphenyl)-5-fluorobenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a carboxyl group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyphenyl)-5-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 3-carboxybenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dimethyl sulfoxide (DMSO) and methanol.
Reaction Steps: The key steps include the formation of an intermediate compound through a condensation reaction, followed by oxidation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxyphenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic derivatives.
Scientific Research Applications
2-(3-Carboxyphenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and magnetic susceptibility.
Mechanism of Action
The mechanism of action of 2-(3-Carboxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
5-Fluoro-2-nitrobenzoic acid: Contains a nitro group instead of a carboxyl group.
2-(3-Carboxyphenyl)pyridine: Contains a pyridine ring instead of a fluorine atom.
Uniqueness
2-(3-Carboxyphenyl)-5-fluorobenzoic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming coordination complexes.
Properties
IUPAC Name |
2-(3-carboxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-10-4-5-11(12(7-10)14(18)19)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREQJIHHAQXVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689894 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-36-2 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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